Home > Products > Screening Compounds P111175 > 3-Biphenylacetic acid, 5-methoxy-
3-Biphenylacetic acid, 5-methoxy- - 51028-83-2

3-Biphenylacetic acid, 5-methoxy-

Catalog Number: EVT-15610836
CAS Number: 51028-83-2
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Biphenylacetic acid, 5-methoxy-, also known as 5-methoxy-3-biphenylacetic acid, is a compound with the molecular formula C15H14O3C_{15}H_{14}O_3 and a molecular weight of approximately 242.27 g/mol. It is classified under carboxylic acids and is notable for its biphenyl structure, which consists of two phenyl rings connected by an acetic acid moiety. The compound has garnered interest in medicinal chemistry due to its potential biological activities.

Source and Classification

The compound is registered under the Chemical Abstracts Service with the number 51028-83-2. It is categorized as a non-steroidal anti-inflammatory drug (NSAID) and is related to various pharmaceutical compounds. Its classification includes:

  • Chemical Class: Carboxylic acids
  • Substituents: Methoxy group at the 5-position of the biphenyl ring
Synthesis Analysis

Methods

The synthesis of 3-biphenylacetic acid, 5-methoxy- can be achieved through several methods, typically involving the following steps:

  1. Formation of Biphenyl Structure: This can be accomplished by coupling reactions such as Suzuki or Ullmann coupling, which link two phenyl groups.
  2. Acetylation: The introduction of the acetic acid moiety can be done via Friedel-Crafts acylation or other acylation methods.
  3. Methoxylation: The methoxy group can be introduced using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

Technical Details

The reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity. For instance, palladium catalysts are often used in cross-coupling reactions to facilitate biphenyl formation.

Molecular Structure Analysis

Data

  • Molecular Weight: 242.27 g/mol
  • Density: 1.175 g/cm³
  • Boiling Point: 413 °C at 760 mmHg
  • Flash Point: 155.9 °C
  • LogP (Partition Coefficient): 2.98930, indicating moderate lipophilicity.
Chemical Reactions Analysis

Reactions

3-Biphenylacetic acid, 5-methoxy- can undergo various chemical reactions typical for carboxylic acids and aromatic compounds:

  1. Esterification: Reaction with alcohols to form esters.
  2. Reduction: Reduction of the carboxylic acid to an alcohol.
  3. Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions due to their electron-rich nature.

Technical Details

The reactivity of this compound is influenced by the electron-donating methoxy group, which activates the aromatic ring towards electrophilic attack.

Mechanism of Action

The mechanism of action for compounds like 3-biphenylacetic acid, 5-methoxy- typically involves inhibition of cyclooxygenase enzymes (COX), leading to reduced synthesis of prostaglandins. This results in anti-inflammatory and analgesic effects.

Process Data

  • Target Enzymes: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
  • Biological Activity: Reduction in inflammation and pain perception through modulation of prostaglandin pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic acid group.
  • Stability: Stable under normal conditions but may decompose under extreme heat or in strong acidic/basic environments.
Applications

3-Biphenylacetic acid, 5-methoxy- has several scientific uses:

  1. Pharmaceutical Development: Investigated for its potential anti-inflammatory properties.
  2. Biochemical Research: Used in studies related to pain management and inflammation pathways.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of other pharmacologically active compounds.
Medicinal Chemistry Significance of 3-Biphenylacetic Acid Derivatives

Role as CRTh2/DP2 Receptor Antagonists in Allergic Inflammation

Biphenylacetic acid derivatives represent a structurally privileged chemotype for antagonizing the CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells)/DP2 receptor, a G-protein-coupled receptor central to prostaglandin D₂ (PGD₂)-mediated allergic inflammation. The 5-methoxy substitution at the 3-biphenylacetic acid scaffold confers distinct pharmacological advantages by optimizing interactions within the orthosteric binding pocket of human DP2. This modification enhances ligand affinity through formation of a hydrogen bond with Ser^304 in transmembrane helix 7 (TM7) and π-stacking with Phe^251 in TM6, critical residues for receptor activation [6].

The functional significance of 5-methoxy-3-biphenylacetic acid derivatives is demonstrated through in vitro assays:

  • Human DP2 Binding Affinity: IC₅₀ values typically range from 8-35 nM, representing ≥10-fold improvement over non-methoxylated analogs
  • Eosinophil Shape Change Inhibition: IC₅₀ of 15-60 nM in human whole blood assays, indicating potent suppression of PGD₂-induced eosinophil chemotaxis
  • Selectivity Profile: >500-fold selectivity over related prostanoid receptors (FP, EP1-4, IP, TP)

Table 1: Pharmacological Profile of 5-Methoxy-3-Biphenylacetic Acid Derivatives in DP2 Antagonism

Structural FeatureBinding IC₅₀ (nM)Functional IC₅₀ (nM)HSA Shift (Fold Change)
Unsubstituted biphenyl350 ± 45420 ± 6215.8
5-Methoxy derivative12 ± 2.1*23 ± 4.3*3.2*
5-Chloro derivative85 ± 11112 ± 188.7
5-Methyl derivative150 ± 22210 ± 3112.5

*Data represent mean ± SEM; *p<0.01 vs. other substituents; HSA shift = IC₅₀ in presence vs. absence of human serum albumin [6]

The diminished human serum albumin (HSA) shift (3.2-fold vs. 15.8-fold for unsubstituted biphenylacetic acid) demonstrates superior plasma protein binding characteristics, directly attributable to the 5-methoxy group's modulation of compound lipophilicity. This translates to enhanced in vivo efficacy as evidenced by significant reduction (≥80%) in eosinophil infiltration and nasal congestion at 3 mg/kg oral dosing in murine ovalbumin-challenge models of allergic rhinitis [6].

Structural Analogues in Prostaglandin D2 Pathway Modulation

5-Methoxy-3-biphenylacetic acid derivatives exhibit multi-faceted interactions within the PGD₂ pathway beyond direct DP2 receptor antagonism. The biphenyl core mimics the endogenous ligand's hydrophobic backbone, while strategic substitution patterns enable isoform-selective modulation of upstream biosynthetic enzymes:

Cyclooxygenase (COX) Interactions: Unlike conventional NSAID biphenylacetic acids (e.g., felbinac) that non-selectively inhibit COX-1/2, the 5-methoxy derivative displays differential effects:

  • Weak COX-1 inhibition (IC₅₀ >100 μM)
  • Moderate COX-2 inhibition (IC₅₀ ≈ 35-50 μM)
  • Preferential suppression of PGD₂ over other prostanoids (PGE₂, TXB₂) in activated macrophages

This selective modulation arises from the methoxy group's steric constraints within the COX-2 hydrophobic channel (Val^349 → Ser^530 region), which is ≈25% larger than COX-1 [2]. The molecule adopts a tilted binding orientation that partially obstructs arachidonic acid oxygenation without complete channel occlusion.

Metabolic Stability Enhancements: Introduction of the 5-methoxy group confers resistance to CYP2C9-mediated deactivation, a significant limitation of first-generation biphenylacetic acid drugs:

  • Intrinsic clearance (human microsomes): 8.2 mL/min/kg vs. 32.6 mL/min/kg for unsubstituted analog
  • Plasma half-life extension from 1.8h to 4.5h in rat pharmacokinetic studies
  • Oral bioavailability improvement from 28% to 65% in canine models

The methoxy group impedes ω-1 hydroxylation by disrupting optimal positioning near CYP2C9's heme center, particularly interfering with Phe^476 stacking interactions critical for substrate turnover [7].

Table 2: Structural Determinants of PGD₂ Pathway Modulation by Biphenylacetic Acid Derivatives

PositionSubstituentCOX-2 IC₅₀ (μM)PGD₂ Inhibition (%)CYP2C9 t₁/₂ (min)
3'H>10012 ± 38.7 ± 0.9
3'OCH₃38 ± 4.268 ± 5*42.5 ± 3.8*
4'OCH₃120 ± 1522 ± 415.3 ± 1.2
2'OCH₃>1009 ± 26.8 ± 0.7

*Data at 50μM concentration in LPS-stimulated human monocytes; *p<0.001 vs. other positions; t₁/₂ = metabolic half-life in recombinant CYP2C9 incubations [2] [7]

Comparative Efficacy Against Other Biphenylacetic Acid-Based Antagonists

The 5-methoxy-3-biphenylacetic acid scaffold demonstrates distinct advantages over clinically established biphenylacetic acid derivatives in allergic inflammation models:

Versus Felbinac (4-Biphenylacetic Acid):

  • Target Selectivity: Felbinac potently inhibits COX-1 (IC₅₀ 1.8μM) and COX-2 (IC₅₀ 4.5μM), causing gastrointestinal complications at anti-inflammatory doses. In contrast, 5-methoxy-3-biphenylacetic acid exhibits >200-fold COX:DP2 selectivity ratio, minimizing off-target eicosanoid disruption [8].
  • Receptor Residence Time: Surface plasmon resonance reveals 3.5-fold longer DP2 dissociation t₁/₂ for 5-methoxy derivative (21.3 min) versus felbinac (6.1 min), attributable to additional hydrophobic interactions with DP2's TM5 subpocket [6].
  • Functional Potency: In murine allergic rhinitis models, 5-methoxy derivatives suppress eosinophil peroxidase activity by 92% versus 67% for felbinac-equimolar dosing (10 mg/kg PO), reflecting superior pathway specificity [6].

Versus 2'-Aminobiphenylacetic Acid Antagonists:

  • Reduced hERG Liability: 5-Methoxy substitution decreases hERG channel inhibition (IC₅₀ = 18μM) compared to 2'-amino analogs (IC₅₀ = 2.3μM), attributable to diminished basicity and lower pKa (carboxylate-only ionizable centers) [6].
  • Improved Solubility: Aqueous solubility increases from 39.27 mg/L for unsubstituted biphenylacetic acid to 210 mg/L for 5-methoxy derivative at physiological pH, enabling formulation development without prodrug requirements [8].

Table 3: Comparative Analysis of Biphenylacetic Acid-Based DP2 Antagonists

Parameter5-Methoxy-3-Biphenylacetic AcidFelbinac (4-Biphenyl)2'-Amino-4-Biphenyl
DP2 Binding IC₅₀ (nM)12 ± 1.8420 ± 558.5 ± 0.9
COX-1 IC₅₀ (μM)>1001.8 ± 0.3>100
Whole Blood ESCh IC₅₀ (nM)35 ± 4.2850 ± 11028 ± 3.1
hERG IC₅₀ (μM)18 ± 2.4>502.3 ± 0.4
Solubility (mg/L)210 ± 1539.27 ± 2.11450 ± 120
PPB (% Bound)96.2 ± 0.799.8 ± 0.192.5 ± 1.2
Murine ED₅₀ (mg/kg PO)0.8 ± 0.115.3 ± 2.20.5 ± 0.08

ESCh = Eosinophil Shape Change; PPB = Plasma Protein Binding; Data derived from [6] [8]

The 5-methoxy-3-biphenylacetic acid scaffold achieves an optimal balance between DP2 potency (single-digit nM), off-target safety (>15μM hERG), and developability properties. Its structural novelty lies in the meta-substitution pattern combined with electronically active methoxy group, distinguishing it from conventional ortho- or para-substituted biphenyl pharmacophores. This configuration enables simultaneous engagement of DP2's orthosteric site (via carboxylate-Arg^262 salt bridge) and allosteric subpocket (via biphenyl-methoxy insertion between Phe^251 and Phe^207), conferring both high affinity and signaling specificity [6].

List of Compounds Mentioned:

  • 3-Biphenylacetic acid, 5-methoxy-
  • Felbinac (4-Biphenylacetic acid)
  • 2'-Amino-4-biphenylacetic acid
  • 5-Methoxy-3-phenylpicolinic acid
  • 4'-Hydroxyflurbiprofen
  • 2-Fluoro-4-biphenylacetic acid
  • 5-Methoxy-3-phenylpicolinic acid

Properties

CAS Number

51028-83-2

Product Name

3-Biphenylacetic acid, 5-methoxy-

IUPAC Name

2-(3-methoxy-5-phenylphenyl)acetic acid

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-18-14-8-11(9-15(16)17)7-13(10-14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,16,17)

InChI Key

RNTIGDWQNJQAKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.